(2-chloro-4,6-difluorophenyl)hydrazine hydrochloride
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Overview
Description
(2-chloro-4,6-difluorophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H5ClF2N2·HCl.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-4,6-difluorophenyl)hydrazine hydrochloride typically involves the reaction of 2-chloro-4,6-difluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced reactors and purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-chloro-4,6-difluorophenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include azides, nitroso derivatives, amines, and substituted phenylhydrazines. These products have various applications in chemical synthesis and research .
Scientific Research Applications
(2-chloro-4,6-difluorophenyl)hydrazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-chloro-4,6-difluorophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-chloro-4,6-difluorophenyl)hydrazine hydrochloride include:
- 2,4-difluorophenylhydrazine hydrochloride
- 2,6-dichlorophenylhydrazine hydrochloride
- 2-chloro-4-fluorophenylhydrazine hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of chlorine and fluorine substituents on the phenyl ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2613385-23-0 |
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Molecular Formula |
C6H6Cl2F2N2 |
Molecular Weight |
215.02 g/mol |
IUPAC Name |
(2-chloro-4,6-difluorophenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H5ClF2N2.ClH/c7-4-1-3(8)2-5(9)6(4)11-10;/h1-2,11H,10H2;1H |
InChI Key |
JXHMTUYDVWBDFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)NN)Cl)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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